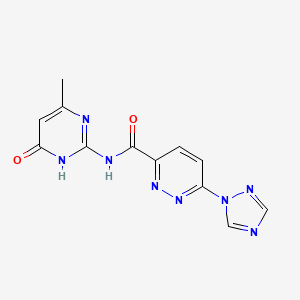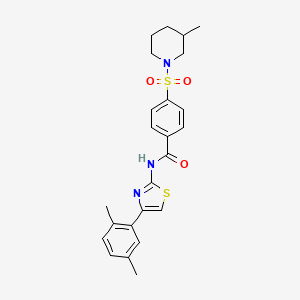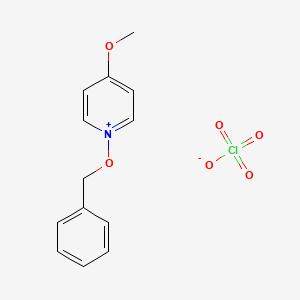![molecular formula C5H11NO2 B3005217 (S)-[1,4]Oxazepan-6-ol CAS No. 1373232-31-5](/img/structure/B3005217.png)
(S)-[1,4]Oxazepan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-[1,4]Oxazepan-6-ol” is a chemical compound with the CAS number 1373232-31-5 . It has a molecular weight of 117.15 and its IUPAC name is (6S)-1,4-oxazepan-6-ol . The compound is usually stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis pathway for “this compound” involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of an oxazepane ring and the introduction of a hydroxyl group at the 6th position of the ring.Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C5H11NO2/c7-5-3-6-1-2-8-4-5/h5-7H,1-4H2/t5-/m0/s1 . This compound belongs to the class of heterocyclic compounds containing a six-membered ring with one oxygen and one nitrogen atom. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 117.15 . It is typically stored in a dark place, sealed in dry, at 2-8°C . The physical form of the compound can be solid, semi-solid, liquid, or lump .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
- A study by Wang and Hadjichristidis (2020) discusses the synthesis of poly(ester amide)s (PEAs) using organocatalytic ring-opening polymerization (ROP) of N-acylated-1,4-oxazepan-7-one (OxP) monomers. These PEAs, with varying glass transition temperatures, show potential as biodegradable alternatives to poly(2-oxazoline)s (Wang & Hadjichristidis, 2020).
Organic Synthesis and Chemical Reactions
- Wellner, Sandin, and Pääkkönen (2003) developed a method for synthesizing 6,6-difluorohomopiperazines using microwave-assisted detosylation, starting from [1,4]-diazepan-6-ols (Wellner, Sandin, & Pääkkönen, 2003).
- François-Endelmond et al. (2010) devised a phosphine-mediated method for constructing 1,4-oxazepines and 1,3-oxazines, providing a new route to synthesize these biologically active heterocycles (François-Endelmond et al., 2010).
Anticancer Research
- Khelifi et al. (2020) reported the synthesis of novel oxazepines with significant anticancer properties, particularly oxazepin-9-ol 1g, which showed subnanomolar cytotoxicity against various human cancer cell lines (Khelifi et al., 2020).
Synthesis of Novel Compounds
- Sharma, Park, and Park (2008) synthesized a series of 6-amino-1,4-oxazepane-3,5-dione derivatives, proposed as novel structures for broad-spectrum anticonvulsants (Sharma, Park, & Park, 2008).
- Nonnenmacher, Grellepois, and Portella (2009) achieved the synthesis of enantiopure morpholines and oxazepanes, highlighting the versatility of these compounds in pharmaceutical applications (Nonnenmacher, Grellepois, & Portella, 2009).
Chemical Analysis and Detection Methods
- Tejedor, Hernando, and Alegría (2007) developed a rapid fluorimetric screening method for 1,4-benzodiazepines, including the detection of oxazepam metabolites in urine, streamlining the process of drug testing (Tejedor, Hernando, & Alegría, 2007).
Safety and Hazards
The safety information for “(S)-[1,4]Oxazepan-6-ol” includes several hazard statements: H302-H315-H318-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves .
Wirkmechanismus
Target of Action
The primary targets of (S)-[1,4]Oxazepan-6-ol are currently unknown. The compound is a derivative of oxazepam, a benzodiazepine, which typically targets gamma-aminobutyric acid (GABA) receptors in the central nervous system .
Mode of Action
This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions .
Biochemical Pathways
If it shares similarities with oxazepam, it may influence the GABAergic neurotransmission pathway .
Result of Action
If it acts like oxazepam, it may result in decreased anxiety and insomnia, and control of symptoms of alcohol withdrawal syndrome .
Action Environment
It is recommended to store the compound in a dark place, sealed, and at a temperature between 2-8°C .
Eigenschaften
IUPAC Name |
(6S)-1,4-oxazepan-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-5-3-6-1-2-8-4-5/h5-7H,1-4H2/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQUDIYIICBQDR-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](CN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373232-31-5 |
Source


|
| Record name | (S)-1,4-oxazepan-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B3005134.png)
![3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3005136.png)

![4-(4-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B3005138.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3005141.png)
![3-Phenyl-2-azaspiro[4.5]decane hydrochloride](/img/structure/B3005143.png)
![3-[(2-Butoxyethoxy)methyl]aniline](/img/structure/B3005144.png)
![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B3005148.png)


![N-(4-chloro-2-fluorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B3005151.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B3005153.png)
